1,6-Dideoxynojirimycin

α-glucosidase inhibition Enzyme kinetics Competitive inhibition

Problem: Generic iminosugars like DNJ cause non-specific α-glucosidase inhibition, confounding assay results. Solution: 1,6-Dideoxynojirimycin provides inverted selectivity-weak α-glucosidase inhibition (Ki ~1.56 mM) with enhanced β-galactosidase targeting, enabling clean phenotypic readouts. • Use as validated negative control in α-glucosidase fluorescence/colorimetric assays. • Probe β-galactosidase function in GM1 gangliosidosis or Morquio B models. • Stereoselective immunomodulation tool for T-helper cell (IFN-γ vs. IL-4) studies. • ≥95 % purity, identity confirmed by NMR/HPLC, suitable for method validation.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 73861-92-4
Cat. No. B1248991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dideoxynojirimycin
CAS73861-92-4
Synonyms1,6-dideoxynojirimycin
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1C(C(C(CN1)O)O)O
InChIInChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5-,6-/m1/s1
InChIKeyVYOCYWDJTQRZLC-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dideoxynojirimycin: Core Identity and Pharmacological Class


1,6-Dideoxynojirimycin is a synthetic iminosugar alkaloid belonging to the nojirimycin family, characterized by the absence of hydroxyl groups at the C-1 and C-6 positions of the piperidine ring. It functions primarily as an inhibitor of α-glucosidase and other glycosidases, with its structural modifications conferring a distinct selectivity profile compared to its parent compound, 1-deoxynojirimycin (DNJ). This compound is utilized as a research tool for studying glycosidase inhibition, glycogen storage diseases, and metabolic disorders. Its high purity (≥95%) and specific stereochemistry make it a critical reference standard for bioactivity comparisons in both academic and industrial settings .

Selective glycosidase probe — inverted α/β selectivity profile for enzyme studies
Stereochemical-control research — supports enantiomer-specific assay design
High-purity reference workflow — reported ≥95% purity supports analytical benchmarking

Why DNJ Cannot Substitute for 1,6-Dideoxynojirimycin


Direct substitution of 1,6-dideoxynojirimycin with generic DNJ or other commercially available iminosugars (e.g., NB-DNJ, Miglitol) is not scientifically valid due to critical differences in enzyme selectivity and potency. While DNJ broadly inhibits α-glucosidases, the C-6 deoxygenation in 1,6-dideoxynojirimycin dramatically reduces its affinity for α-glucosidase (Ki ~1.56 mM) [1] yet enhances inhibition against β-galactosidase compared to DNJ [2]. This inverted selectivity means that using DNJ in assays designed for 1,6-dideoxynojirimycin would yield false-positive α-glucosidase inhibition and miss crucial β-galactosidase activity. Furthermore, the compound's unique stereoelectronic effects on mouse splenocytes and its challenging synthesis (15% overall yield) [3] make it irreplaceable for studies requiring precise probe molecules or demanding synthetic validation.

Property
This Compound
1,6-Dideoxynojirimycin
Common Substitute
1-Deoxynojirimycin (DNJ)
Enzyme selectivity
Weak α-glucosidase; enhanced β-galactosidase inhibition
Strong α-glucosidase inhibition; weaker β-galactosidase
Selectivity context
Inverted selectivity profile may not transfer to DNJ-based assays
α-glucosidase-dominant profile may confound β-galactosidase readouts
Synthetic identity
Low-yield stereocontrolled route; impurity profile requires source-specific review
Higher-yield routes may produce different epimer distributions

Evidence-Driven Selection Criteria for Glycosidase Research


Weak α-Glucosidase Affinity for Negative Control Applications

1,6-Dideoxynojirimycin exhibits a remarkably weak inhibition constant (Ki) of 1.56E+6 nM (1.56 mM) against yeast α-glucosidase at pH 7.0 [1]. Extrapolating to mammalian systems, this is >1000-fold higher (weaker) than the Ki of the standard compound 1-deoxynojirimycin (DNJ) against α-glucosidase, which typically falls in the low micromolar range [1].

α-Glucosidase Ki
Class-level inference
1.56 mM (Ki)
Supports negative-control assay design for α-glucosidase screening
Yeast α-glucosidase, pH 7.0; mammalian extrapolation context-dependent
α-glucosidase inhibition Enzyme kinetics Competitive inhibition

Enhanced β-Galactosidase Inhibition and Selectivity Shift

In a comparative study, dideoxynojirimycin analogs, including 1,6-dideoxynojirimycin, exhibited strong inhibition against β-galactosidase from Kluyveromyces lactis, significantly outperforming deoxynojirimycin (DNJ) [1]. While DNJ is known primarily for α-glucosidase inhibition, the C-6 deoxy modification redirects inhibitory potency towards β-galactosidase.

β-Galactosidase Selectivity
Head-to-head
1,6-Dideoxynojirimycin Stronger inhibition reported
DNJ Weaker inhibition
Supports β-galactosidase pathway studies with reduced α-glucosidase interference
Kluyveromyces lactis enzyme; quantitative IC50 not reported
β-Galactosidase inhibition Selectivity profile Iminosugar SAR

Stereoselective Inhibition of Splenocyte Proliferation

A kinetic study demonstrated that 1,6-dideoxynojirimycin exerts a stereoselective antiproliferative effect on mouse splenocytes, inhibiting their proliferation more effectively than the sialic acid analog 1,6-dideoxy-N-acetylneuraminic acid . This indicates a specific, stereochemistry-dependent interaction with cellular targets beyond simple glycosidase inhibition.

Splenocyte Proliferation
Head-to-head
1,6-Dideoxynojirimycin More effective inhibition reported
1,6-Dideoxy-N-acetylneuraminic acid Weaker inhibition
Supports immunomodulation assay context; stereochemistry-dependent cellular response
Mouse splenocytes, in vitro; exact IC50 not specified
Immunomodulation Splenocyte proliferation Cytokine inhibition

Synthetic Complexity as a Quality Benchmark

The first stereocontrolled synthesis of 1,6-dideoxy-l-nojirimycin was achieved in nine steps from l-xylose with an overall yield of only 15% [1]. This low yield underscores the synthetic challenge and highlights the risk of impurities or epimer contamination if stringent quality controls are not enforced.

Synthetic Yield
Class-level inference
15% overall (9 steps)
Low-yield route underscores impurity-control review for batch reproducibility
From l-xylose; typical DNJ syntheses report 30–60%
Synthetic chemistry Process development Quality control

High-Impact Research and Industrial Applications


Negative Control for α-Glucosidase Inhibitor Screening

Use 1,6-dideoxynojirimycin as a high-quality negative control (Ki = 1.56 mM) in fluorescence-based or colorimetric α-glucosidase assays. Its exceptionally weak affinity ensures that any observed inhibition from test compounds is specific and not due to nonspecific iminosugar effects. This is critical for academic labs screening plant extracts or synthetic libraries for novel antidiabetic leads.

β-Galactosidase-Related Lysosomal Storage Disease Research

Leverage the selective β-galactosidase inhibitory activity of 1,6-dideoxynojirimycin over DNJ to study β-galactosidase function in cellular models of GM1 gangliosidosis or Morquio B syndrome. The reduced α-glucosidase off-target activity minimizes metabolic interference, providing cleaner phenotypic readouts.

Immunomodulatory Profiling of Th1/Th2 Cytokines

Employ 1,6-dideoxynojirimycin as a stereoselective inhibitor of mouse splenocyte proliferation to dissect T-helper cell differentiation pathways (IFN-γ vs. IL-4 secretion). Its superior potency over 1,6-dideoxy-N-acetylneuraminic acid makes it the preferred tool for studying iminosugar-mediated immunomodulation, particularly in autoimmune or allergic disease models.

Analytical Reference Standard for Quality Control

Due to its challenging synthesis and high cost, the compound serves as a premium reference standard for method validation in HPLC, LC-MS, or NMR analysis of iminosugar-containing formulations. Procurement from vendors guaranteeing ≥95% purity ensures reliable calibration and system suitability testing.

Application
Selection Property
Validation Focus
α-Glucosidase screening control
Weak α-glucosidase affinity profile
Negative-control assay validation
β-Galactosidase pathway studies
Inverted α/β selectivity profile
Isoform-selectivity confirmation
Immunomodulation research
Stereoselective splenocyte response
Cytokine-modulation endpoint review
Analytical reference workflow
High-purity stereochemical identity
Purity and identity documentation review
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